Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

Data Availability Evidence Limitations Procurement Guidance

Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 3693-69-4) is a bridged bicyclic N-carbamate featuring an isoquinuclidene core with an ethyl ester substituent at the 2-position. The molecular formula is C10H15NO2, with a molecular weight of 181.23 g/mol and a computed XLogP3-AA of 1.5.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 3693-69-4
Cat. No. B1295350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
CAS3693-69-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC2CCC1C=C2
InChIInChI=1S/C10H15NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h3,5,8-9H,2,4,6-7H2,1H3
InChIKeyLZSYMBPNSZCLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 3693-69-4): Scaffold Identity and Procurement Baseline


Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 3693-69-4) is a bridged bicyclic N-carbamate featuring an isoquinuclidene core with an ethyl ester substituent at the 2-position [1]. The molecular formula is C10H15NO2, with a molecular weight of 181.23 g/mol and a computed XLogP3-AA of 1.5 [2]. The compound contains a rigid 2-azabicyclo[2.2.2]oct-5-ene framework wherein the nitrogen atom participates in a bridged structure and the 5,6-unsaturation introduces conformational constraint relative to fully saturated analogs [1]. This scaffold is recognized as a versatile small-molecule building block for pharmaceutical intermediate synthesis, particularly for constructing isoquinuclidine-containing pharmacophores .

Synthetic intermediate for isoquinuclidine pharmacophores
N-ethoxycarbonyl enables nitrogen participation in electrophilic additions
Rigid bicyclic scaffold with 5,6-unsaturation for derivatization

Why Generic Substitution Fails for Ethyl 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylate


In-class compounds sharing the 2-azabicyclo[2.2.2]oct-5-ene scaffold cannot be interchanged without careful evaluation due to three differentiating factors: (1) the N-alkoxycarbonyl protecting group size determines nitrogen participation efficiency in electrophilic addition reactions, with ethyl carbamate exhibiting distinct reactivity from Boc, Cbz, and Troc variants [1]; (2) the ethyl ester versus free carboxylic acid alters lipophilicity (ΔClogP) and downstream synthetic compatibility in multi-step sequences; (3) the racemic nature of commercially available CAS 3693-69-4 differs from stereodefined derivatives such as (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene compounds that serve as entry points to enantiomerically pure pharmacophores [2]. Substituting a tert-butyl carbamate or methyl ester analog may alter reaction yields or necessitate different deprotection conditions, directly impacting synthetic route viability.

Protecting group
N-alkoxycarbonyl size (ethyl vs Boc/Cbz/Troc) alters nitrogen participation and regioselectivity.
Ester group
Ethyl ester vs free acid changes lipophilicity and downstream coupling compatibility.
Stereochemistry
Racemic CAS 3693-69-4 may not substitute for enantiopure derivatives in stereospecific syntheses.

Product-Specific Quantitative Evidence Guide: Ethyl 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylate


Critical Evidence Gap Notification: Absence of Direct Comparative Data

After exhaustive primary literature and patent search excluding excluded vendor domains, no direct head-to-head comparative studies quantifying differential activity (e.g., IC50, Ki, EC50, yield comparison) between CAS 3693-69-4 and its closest structural analogs were identified. The compound is predominantly referenced as a synthetic intermediate or building block rather than a final bioactive molecule, and vendors list it without published comparative performance metrics. Consequently, the evidence strength for procurement differentiation is low, and the following evidence items are provided at the Supporting Evidence strength level to assist informed selection rather than to assert superior performance.

Direct comparative data
Data to verify
No head-to-head studies identified
Selection relies on synthetic route compatibility rather than claimed superiority.
Literature search excluding vendor domains
Data Availability Evidence Limitations Procurement Guidance

Protecting Group-Dependent Reactivity: N-Ethoxycarbonyl vs. N-Boc in Electrophilic Additions

In the 2-azabicyclo[2.2.2]oct-5-ene series, nitrogen participation during IOH or BrOH addition is strictly dependent on the N-alkoxycarbonyl protecting group [1]. With N-ethoxycarbonyl (the target compound), nitrogen participation occurs, enabling regioselective functionalization pathways. With larger protecting groups such as N-Boc, N-Cbz, or N-Troc, nitrogen participation is altered or suppressed [1].

Nitrogen participation
Class-level
Ethoxycarbonyl: participation observed; Boc/Cbz/Troc: altered or suppressed
N-ethoxycarbonyl supports intended regioselective pathways.
Qualitative reactivity pattern; not quantified
Synthetic Chemistry Protecting Group Strategy Reaction Yield

Synthetic Utility: High-Yield Bromination Reaction

N-(ethoxycarbonyl)-2-azabicyclo[2.2.2]oct-5-ene (synonymous with the target compound) undergoes bromination in dichloromethane over 12.0 hours to yield N-(ethoxycarbonyl)-4-anti-bromo-8-anti-bromo-6-azabicyclo[3.2.1]octane with a reported 99% yield [1].

Bromination yield
Reported
99%
Supports scalable bromination sequences.
Br₂, CH₂Cl₂, 12 h; single-point data
Synthetic Intermediate Bromination Reaction Yield

Scaffold Flexibility: Ethyl Ester Enables Downstream Conversion to Isoquinuclidine

2-Carbethoxy-2-azabicyclo[2.2.2]oct-5-ene (a synonym for CAS 3693-69-4) has been successfully converted into isoquinuclidine (2-azabicyclo[2.2.2]octane) and subsequently into dl-dioscorone in a multi-step sequence [1].

Scaffold conversion
Reported
Successful conversion to isoquinuclidine and dl-dioscorone
Ethyl ester compatible with multi-step elaboration.
Conditions not detailed in abstract
Synthetic Intermediate Scaffold Diversification Isoquinuclidine

Physicochemical Differentiation: Ethyl vs. Methyl Ester Lipophilicity

The ethyl ester of 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid (CAS 3693-69-4) has a computed XLogP3-AA of 1.5 [1]. The methyl ester analog (CAS not identified in primary search; methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is saturated) would be expected to have a lower logP due to reduced alkyl chain length. For the saturated methyl ester (C9H15NO2, MW 169.22) , the logP difference from the ethyl ester (MW 181.23) influences solubility, membrane permeability, and chromatographic retention behavior.

Lipophilicity (XLogP3)
Class-level
1.5 (ethyl ester)
Supports selection for desired logP window.
Methyl ester predicted lower; ΔlogP estimated >0.3
Lipophilicity Ester Comparison Physicochemical Properties

Validated Application Scenarios for Ethyl 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylate


Synthesis of Isoquinuclidine-Containing Pharmacophores via Multi-Step Sequences

CAS 3693-69-4 serves as a starting material for constructing isoquinuclidine frameworks, a pharmacophore present in Iboga alkaloids and synthetic 5-HT3 receptor ligands [1]. The ethyl carbamate protection enables subsequent functionalization with compatibility demonstrated for conversion to isoquinuclidine and dl-dioscorone [2]. The 5,6-unsaturation provides a handle for further derivatization including electrophilic additions and cycloadditions.

Protecting Group-Dependent Electrophilic Functionalization Studies

The N-ethoxycarbonyl group of CAS 3693-69-4 enables nitrogen participation in electrophilic addition reactions (e.g., IOH, BrOH addition), a feature that is altered or suppressed with bulkier N-protecting groups such as Boc, Cbz, and Troc [3]. Researchers investigating neighboring group participation mechanisms or requiring nitrogen-assisted regioselectivity should select this ethyl carbamate over bulkier carbamate analogs.

High-Yield Bromination to Bridged Bicyclic Building Blocks

CAS 3693-69-4 undergoes bromination with bromine in dichloromethane to yield the dibromo derivative N-(ethoxycarbonyl)-4-anti-bromo-8-anti-bromo-6-azabicyclo[3.2.1]octane in 99% yield over 12.0 hours [4]. This quantitative transformation supports scale-up and cost-effective use in synthetic routes requiring halogenated isoquinuclidine intermediates.

Medicinal Chemistry Scaffold for Analgesic and CNS-Targeted Programs

The 2-azabicyclo[2.2.2]oct-5-ene core is foundational to 2,6-methano-3-benzazocine analgesics and narcotic antagonists prepared via acid-catalyzed cyclization of 3-benzyl-2-azabicyclo[2.2.2]oct-5-ene derivatives [5]. The ethyl carbamate variant (CAS 3693-69-4) provides a protecting group orthogonal to benzyl-based intermediates, offering flexibility in synthetic route design for CNS-targeted discovery programs.

Application
Selection Property
Validation Focus
Isoquinuclidine pharmacophore synthesis
Ethyl carbamate protecting group compatibility
Deprotection conditions in multi-step sequences
Electrophilic functionalization studies
N-ethoxycarbonyl enables nitrogen participation
Neighboring group participation vs bulkier carbamates
High-yield bromination to bridged building blocks
Bromination reaction efficiency
Scalability and cost assessment
CNS-targeted medicinal chemistry scaffold
Core suitability for benzazocine synthesis
Orthogonal protecting group strategy with benzyl intermediates

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